Rubidium tellurate

Übersicht

Beschreibung

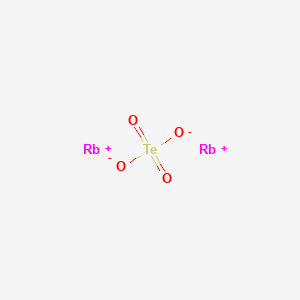

Rubidium tellurate is a compound with the molecular formula ORbTe . It has an average mass of 362.533 Da and a monoisotopic mass of 363.709473 Da .

Synthesis Analysis

A new mixed compound, sodium rubidium phosphate tellurate, was synthesized using the slow evaporation method at room temperature . This method was confirmed by X-ray single-crystal diffraction .

Molecular Structure Analysis

The single-crystal X-ray diffraction structure of Na2.64Rb0.36PO4.Te(OH)6 was identified for the first time . At room temperature, this compound crystallizes in the monoclinic system with the P63 space group . The main feature of these atomic arrangements lies in the coexistence of two different anions (PO4^3- and TeO6^6-) in the unit cell, connected by hydrogen bonds which build up the crystal .

Chemical Reactions Analysis

The new crystals of phosphate tellurate family have been grown by slow evaporation at room temperature . The rubidium cesium phosphate tellurate Rb1.84Cs0.16HPO4Te(OH)6 (RbCsPTe) salt is monoclinic with the following unit cell dimensions: a = 8.295 (4) Å, b = 7.067 (4) Å, c = 12.289 (6) Å, β = 90.330 (9) .

Physical And Chemical Properties Analysis

Rubidium tellurate is a yellow-green powder that melts at either 775 °C or 880 °C . It has a molecular formula of ORbTe, an average mass of 362.533 Da, and a monoisotopic mass of 363.709473 Da .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Thermal Properties

Rubidium cesium phosphate tellurate (RbCsPTe) exhibits unique crystallographic properties with specific unit cell dimensions. This material undergoes thermal decomposition and phase transitions at varying temperatures, and its structure includes planes of phosphate tetrahedra and tellurate octahedra, stabilized by hydrogen bonds (Frikha et al., 2018).

A novel rubidium phosphite tellurate compound, RbH(PO3H)·Te(OH)6, demonstrates interesting thermal and electrical properties. This material undergoes dehydration and subsequent conductivity changes, providing insights into solid acid proton conductors (Beyribey & Hallinder, 2012).

Rubidium phosphate tellurate (RbPTe) has been characterized using various techniques, revealing its structural, thermal, and vibrational properties. This material's decomposition occurs in two steps and shows phase transitions at certain temperatures (Frikha et al., 2017).

Light-Matter Interactions and Photonics

- Alkali vapours, including rubidium, are used in light-vapour interactions on a chip, enabling new functionalities due to enhanced light-matter interactions at the nanoscale. This has implications in fields like quantum computation and atomic clocks (Stern et al., 2013).

Mixed Solid Solutions and Phase Transitions

Mixed solid solutions like rubidium ammonium sulfate tellurate (RbNST) show distinct phase transitions and structural stability, which are important for studies in solid-state chemistry and material science (Ktari et al., 2009).

Sodium rubidium phosphate tellurate, a new mixed compound, offers insights into protonic conduction phase transitions and is seen as a promising material for advanced technological applications (Elferjani et al., 2021).

Ionics and Conductivity Analysis

- Rubidium ammonium arsenate tellurate showcases ionic-protonic superconduction phase transitions. This has implications for understanding the dielectric properties of compounds and their potential applications in various fields (Ghorbel et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

rubidium(1+);tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4Te.2Rb/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAERAVNXIRTJGT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[Rb+].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Rb2Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936009 | |

| Record name | Dirubidium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15885-43-5 | |

| Record name | Telluric acid (H2TeO4), rubidium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015885435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dirubidium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dirubidium tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)